molecular formula C12H12O2 B030794 1,6-Dimethoxynaphthalene CAS No. 3900-49-0

1,6-Dimethoxynaphthalene

Cat. No.: B030794
CAS No.: 3900-49-0
M. Wt: 188.22 g/mol
InChI Key: RBUFUWIWCCOVOS-UHFFFAOYSA-N
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Description

1,6-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are substituted at the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

1,6-Dimethoxynaphthalene can be synthesized through the O-dimethylation of 1,6-dihydroxynaphthalene using dimethyl sulfate in the presence of sodium hydroxide . The reaction is typically carried out in a two-stage process:

This method is advantageous due to its high purity yield and the ability to recover and reuse petroleum ether.

Chemical Reactions Analysis

1,6-Dimethoxynaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,6-dimethoxynaphthalene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

1,6-Dimethoxynaphthalene can be compared with other dimethoxynaphthalene derivatives, such as:

These compounds share similar structural features but differ in the positions of the methoxy groups, which can influence their chemical reactivity and applications. For example, this compound is unique in its ability to form specific macrocyclic structures, making it valuable in supramolecular chemistry .

Properties

IUPAC Name

1,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUFUWIWCCOVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304821
Record name 1,6-Dimethoxynaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3900-49-0
Record name 3900-49-0
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Record name 1,6-Dimethoxynaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dimethoxynaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 1,6-dimethoxynaphthalene?

A1: One efficient approach involves the O-dimethylation of 1,6-dihydroxynaphthalene with dimethyl sulfate in the presence of sodium hydroxide. Careful selection of solvents and additives is crucial for optimizing yield and purity. [] Another method leverages the reaction of 7-lithiated this compound with ethoxymethylenecyanoacetic acid ethyl ester, providing access to complex structures like octahydrobenzo[g]quinolines. []

Q2: How does the structure of this compound lend itself to the synthesis of macrocyclic compounds?

A2: this compound serves as a valuable precursor for constructing calix[4]naphthalenes, macrocycles with electron-rich cavities. These macrocycles are synthesized via a Bronsted acid-catalyzed condensation reaction with formaldehyde. The resulting calix[4]naphthalenes exhibit unique conformational and complexation properties due to their enlarged, electron-rich cavities. []

Q3: Can this compound be used to synthesize chiral compounds?

A3: Absolutely. The reaction of this compound with (S)-epichlorohydrin, catalyzed by copper, yields a key intermediate that can be further transformed into enantiomerically pure (3S, 4aS, 10aR)-quinagolide, a pharmaceutically relevant compound. [] Additionally, racemic mixtures of compounds like 5-methoxy-2-(N-propylamino)tetralin, synthesized from this compound, can be resolved to obtain individual enantiomers. [, ]

Q4: What are the advantages of using this compound in the synthesis of (S)-2-Amino-5-methoxytetralin compared to other methods?

A4: Utilizing this compound as a starting material allows for a scalable synthesis of (S)-2-Amino-5-methoxytetralin, a key intermediate for the dopamine D2 agonist N-0923. The synthesis involves a Birch reduction followed by reductive amination and resolution. Importantly, the undesired enantiomer can be recycled back to the racemic mixture, enhancing the overall efficiency of the process. []

Q5: Are there any known limitations or challenges associated with using this compound in chemical synthesis?

A5: While generally versatile, this compound presents some challenges during chlorosulfination with thionyl chloride. Instead of yielding the desired sulfinyl chlorides, the reaction often leads to byproducts like thiosulfonates and sulfides, stemming from the reactivity of the initial sulfinyl chloride. [] This highlights the importance of careful reaction optimization and consideration of potential side reactions.

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